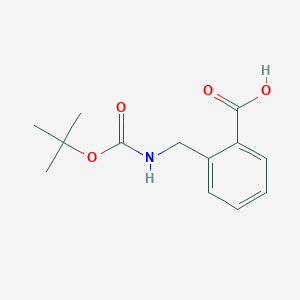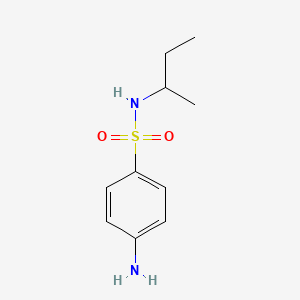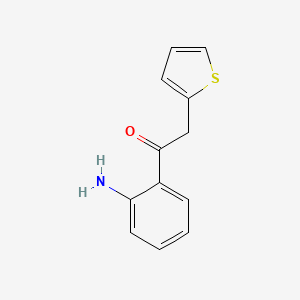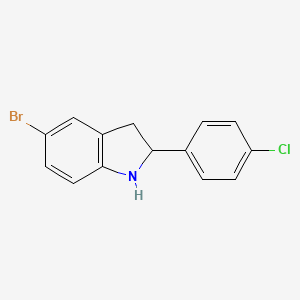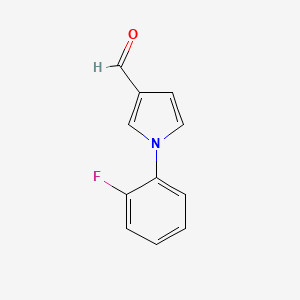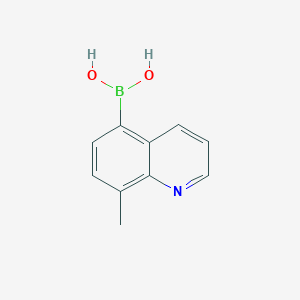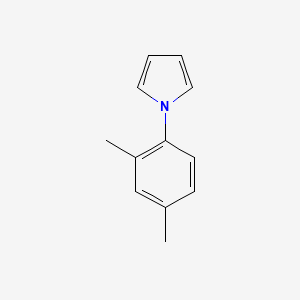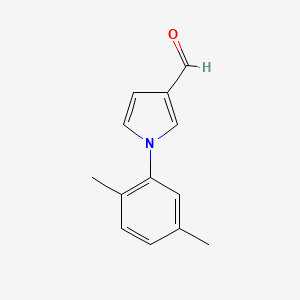
1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one is a chemical compound characterized by a pyridinone core substituted with a hydroxyphenyl group at the 1-position and two methyl groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one typically involves the condensation of 3-hydroxybenzaldehyde with 2,6-dimethyl-4-pyridone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to maximize yield and purity.
化学反应分析
Types of Reactions: 1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of 1-(3-quinonyl)-2,6-dimethylpyridin-4(1H)-one.
Reduction: Formation of 1-(3-hydroxyphenyl)-2,6-dimethyldihydropyridine.
Substitution: Formation of halogenated derivatives such as 1-(3-bromophenyl)-2,6-dimethylpyridin-4(1H)-one.
科学研究应用
1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific application.
相似化合物的比较
1-(3-Hydroxyphenyl)ethanone: Shares the hydroxyphenyl group but differs in the core structure.
3-Hydroxyphenylpropionic acid: Similar hydroxyphenyl group with a different functional group at the para position.
2,6-Dimethyl-4-pyridone: Shares the pyridone core but lacks the hydroxyphenyl substitution.
Uniqueness: 1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one is unique due to its combination of a hydroxyphenyl group and a dimethylpyridinone core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
属性
IUPAC Name |
1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-6-13(16)7-10(2)14(9)11-4-3-5-12(15)8-11/h3-8,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYARIDJPUOKTAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC(=CC=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406090 |
Source


|
| Record name | 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823176-21-2 |
Source


|
| Record name | 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
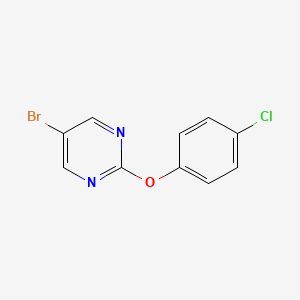
![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)

